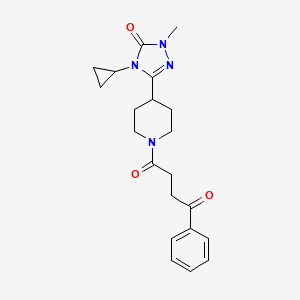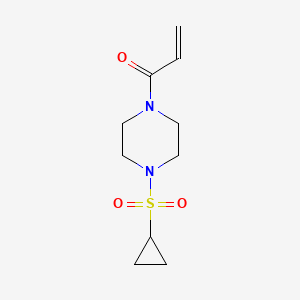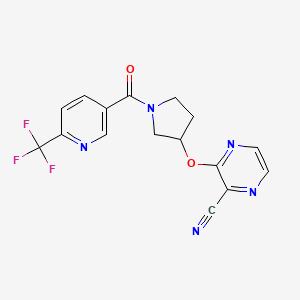
3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that is likely to have multiple rings and functional groups based on its name. The presence of a pyrazine ring indicates a bicyclic structure with nitrogen atoms, while the trifluoromethyl group suggests the incorporation of fluorine atoms that could affect the molecule's reactivity and physical properties. The pyrrolidinyl moiety indicates a nitrogen-containing five-membered ring, and the term 'nicotinoyl' refers to a derivative of nicotinic acid, which is a pyridine-based structure.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of the specific compound , they do offer insight into the synthesis of structurally related compounds. For instance, the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles involves the reaction of a pyrazole derivative with various phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate . This suggests that similar conditions could be used to synthesize the pyrazine-2-carbonitrile core of the target compound, with appropriate modifications to incorporate the trifluoromethyl nicotinoyl and pyrrolidinyl groups.
Molecular Structure Analysis
The molecular structure of such a compound would be expected to be quite rigid due to the presence of multiple aromatic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution within the molecule and potentially affect its reactivity. The pyrrolidinyl group would add a degree of flexibility to the molecule, and its nitrogen atom could be involved in hydrogen bonding or coordination with metal ions.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do describe reactions of related compounds. For example, the reaction of an enaminonitrile with various reagents to yield different heterocyclic compounds is detailed . This indicates that the amino and nitrile groups in the target compound could potentially undergo similar reactions, such as condensation with aldehydes or ketones, or addition reactions with nucleophiles.
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of the specific compound, they do provide information on similar compounds. The presence of the trifluoromethyl group would likely increase the lipophilicity of the molecule and could affect its boiling point and solubility in organic solvents. The aromatic rings and the nitrile group would contribute to the molecule's UV absorption characteristics, making it potentially useful for spectroscopic detection.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial and Antimycobacterial Activity : Research on nicotinic acid hydrazide derivatives, which share a pyridine moiety similar to the compound of interest, shows potential antimicrobial and antimycobacterial activities. These compounds were synthesized through various chemical reactions and evaluated for their biological efficacy, highlighting the interest in pyridine derivatives for therapeutic applications (R.V.Sidhaye et al., 2011).
Heterocyclic Chemistry and Biological Activity
- Synthesis of Heterocycles : Studies on the synthesis of new pyridine and fused pyridine derivatives from specific carbonitriles, similar to the trifluoromethyl group in the query compound, have been conducted to explore their antibacterial and antitumor activities. These studies demonstrate the versatility of pyridine-carbonitrile derivatives in producing compounds with potential therapeutic applications (Safaa I. Elewa et al., 2021).
Material Science and Catalysis
- Nitrogen-Containing Heterocycles : Research into the properties and applications of nitrogen-containing heterocycles, including pyridines and pyrazines, is relevant to a wide range of fields from pharmaceuticals to agrochemicals. These compounds are essential for the development of active molecules in medicine and industry, highlighting the importance of studying compounds like the one (Ya Suhiko Higasio & T. Shoji, 2001).
Molecular Structure and Chemical Synthesis
- Synthesis of Pyridine Derivatives : The synthesis and characterization of pyridine derivatives, exploring their potential as inhibitors or for other biological activities, is an area of significant interest. This includes the development of complex molecules that can interact with biological targets, demonstrating the scientific community's effort to understand and utilize the structural features of pyridine and related compounds (M. Venkateshan et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biological activities, and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pharmacokinetics
It’s known that heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)13-2-1-10(8-23-13)15(25)24-6-3-11(9-24)26-14-12(7-20)21-4-5-22-14/h1-2,4-5,8,11H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBYDAWXQSMJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

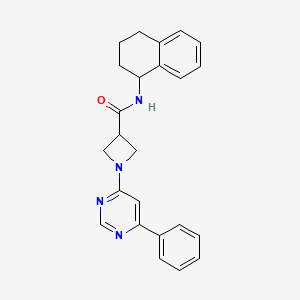
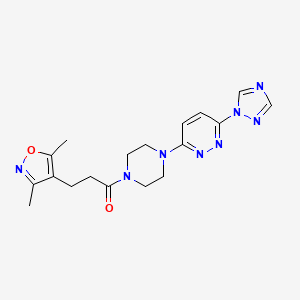

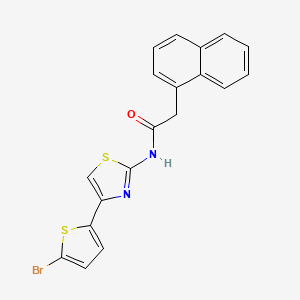
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
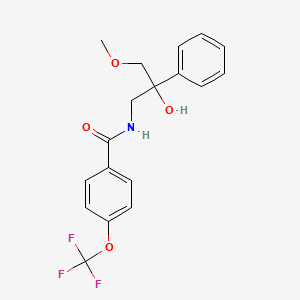
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)
